

Udifitimod (BMS-986166): A Deep Dive into Structure-Activity Relationships and Preclinical Pharmacology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Udifitimod, also known as BMS-986166, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has been investigated as a therapeutic agent for autoimmune diseases, including atopic dermatitis. As a pro-drug, **Udifitimod** is phosphorylated in vivo to its active metabolite, which then acts as a functional antagonist of the S1P1 receptor. This antagonism leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into sites of inflammation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that guided the optimization of **Udifitimod**, detailed experimental protocols for key assays, and a visualization of its mechanism of action.

Core Structure and SAR Strategy

The discovery of **Udifitimod** stemmed from a medicinal chemistry campaign aimed at identifying novel, orally bioavailable S1P1 modulators with an improved safety profile compared to first-generation compounds. The core scaffold consists of a substituted aminocyclopentyl methanol moiety linked to a tetrahydronaphthalene core. The SAR studies focused on optimizing potency, selectivity, and pharmacokinetic properties by modifying various regions of the lead compound.



Quantitative Structure-Activity Relationship Data

The following tables summarize the key SAR findings from the preclinical development of **Udifitimod** and its analogs. The data highlights the impact of structural modifications on S1P1 receptor binding affinity and functional activity.

Table 1: Impact of Phenyl Ring Substitution on S1P1 Activity

Compound	R Group (Phenyl Substitution)	S1P1 Binding IC50 (nM)	S1P1 GTPyS EC50 (nM)
Lead Compound	Unsubstituted	15	25
Analog 1	2-MeO	5	10
Analog 2	3-MeO	8	15
Analog 3	4-MeO	12	20
Analog 4	2-Cl	7	12
Analog 5	4-F	10	18
Udifitimod	2-MeO-phenethyl	1.2	2.5

Table 2: Influence of the Linker between the Phenyl Ring and Tetrahydronaphthalene Core

Compound	Linker	S1P1 Binding IC50 (nM)	S1P1 GTPyS EC50 (nM)
Analog 6	-CH2-	9	16
Analog 7	-CH2-CH2-	1.2	2.5
Analog 8	-O-CH2-	25	40
Analog 9	-NH-CH2-	18	30

Experimental Protocols



Detailed methodologies for the key in vitro assays used to characterize **Udifitimod** and its analogs are provided below.

S1P1 Receptor Binding Assay

This assay determines the affinity of a test compound for the human S1P1 receptor.

- Cell Line: CHO or HEK293 cells stably expressing the human S1P1 receptor.
- Radioligand: [33P]-S1P (Sphingosine-1-Phosphate).
- Procedure:
 - Cell membranes expressing the S1P1 receptor are prepared by homogenization and centrifugation.
 - Membranes are incubated with a fixed concentration of [³³P]-S1P and varying concentrations of the test compound in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).
 - The incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.
 - The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
 - The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
 - The amount of radioactivity retained on the filters is quantified using a scintillation counter.
 - IC50 values are calculated by non-linear regression analysis of the competition binding data.

[35S]GTPyS Functional Assay

This functional assay measures the ability of a compound to activate G-protein signaling downstream of the S1P1 receptor.

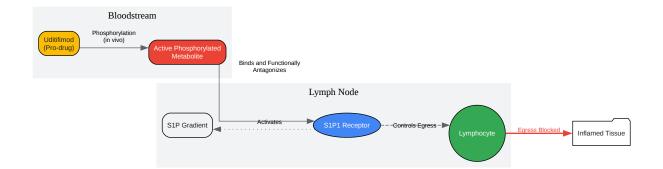


- Cell Line: CHO or HEK293 cells stably expressing the human S1P1 receptor.
- Reagents: [35S]GTPyS, GDP, and varying concentrations of the test compound.
- Procedure:
 - Cell membranes are incubated with the test compound in an assay buffer containing GDP.
 - [35S]GTPyS is added to initiate the binding reaction.
 - The incubation is carried out at 30°C for 30-60 minutes.
 - The reaction is terminated by rapid filtration through a glass fiber filter mat.
 - The filters are washed with ice-cold wash buffer.
 - The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
 - EC50 values and the maximal stimulation (Emax) are determined by non-linear regression analysis of the dose-response curves.

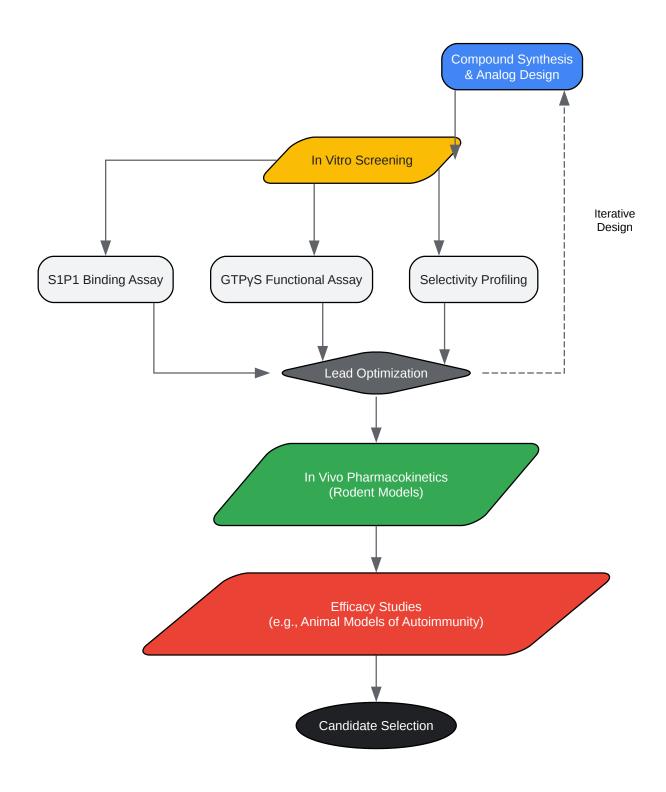
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Udifitimod** and the general workflow for its preclinical evaluation.









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